molecular formula C12H10BrN3O4 B5233940 ethyl [2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino](oxo)acetate

ethyl [2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino](oxo)acetate

Cat. No. B5233940
M. Wt: 340.13 g/mol
InChI Key: YSKWOVRKZYQIFG-UHFFFAOYSA-N
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Description

Ethyl [2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino](oxo)acetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EBIO, and it is a hydrazine derivative of indole-2-carboxylic acid.

Mechanism of Action

The mechanism of action of EBIO involves its interaction with the KCNQ family of potassium channels. EBIO binds to the voltage sensor domain of the channel, leading to a conformational change that results in channel opening. This, in turn, leads to an increase in the outward potassium current, resulting in hyperpolarization of the cell membrane.
Biochemical and Physiological Effects:
EBIO has been shown to have several biochemical and physiological effects. It has been found to increase insulin secretion in pancreatic beta cells, decrease smooth muscle contraction, and induce vasodilation. Additionally, EBIO has been shown to have neuroprotective effects and can protect against ischemic injury.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using EBIO in lab experiments is its ability to activate the KCNQ family of potassium channels selectively. This property makes it an ideal tool for studying the role of these channels in various physiological processes. However, one of the limitations of using EBIO is its potential toxicity. It has been found to induce apoptosis in certain cell types, and caution should be exercised when using it in lab experiments.

Future Directions

There are several future directions for the study of EBIO. One of the most significant areas of research is its potential use in the treatment of various diseases. EBIO has been found to have neuroprotective effects and can protect against ischemic injury. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to understand the precise mechanism of action of EBIO and its potential applications in various fields.
Conclusion:
In conclusion, EBIO is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively activate the KCNQ family of potassium channels makes it an ideal tool for studying the role of these channels in various physiological processes. However, caution should be exercised when using it in lab experiments due to its potential toxicity. Further research is needed to understand the precise mechanism of action of EBIO and its potential applications in various fields.

Synthesis Methods

EBIO can be synthesized using a simple two-step process. The first step involves the condensation of 5-bromo-2-oxoindolin-3-ylidene hydrazinecarboxylate with ethyl oxalyl chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain the final product, ethyl [2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino](oxo)acetate.

Scientific Research Applications

EBIO has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of EBIO is its role in the modulation of ion channels. It has been found that EBIO can activate the KCNQ family of potassium channels, which play a crucial role in regulating the electrical activity of cells. This property of EBIO has led to its use in the study of various physiological processes, including the regulation of insulin secretion and smooth muscle contraction.

properties

IUPAC Name

ethyl 2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O4/c1-2-20-12(19)11(18)16-15-9-7-5-6(13)3-4-8(7)14-10(9)17/h3-5,14,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKWOVRKZYQIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoacetate

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